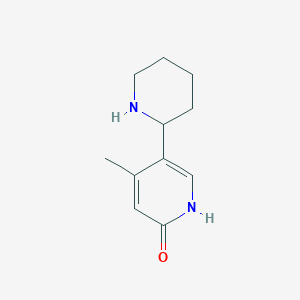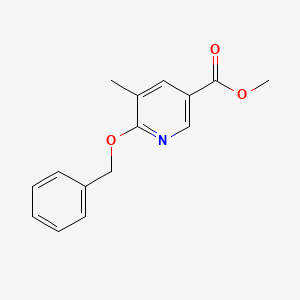
Methyl 6-(benzyloxy)-5-methylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(benzyloxy)-5-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by a nicotinic acid ester structure with a benzyloxy group at the 6th position and a methyl group at the 5th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(benzyloxy)-5-methylnicotinate typically involves the esterification of 6-(benzyloxy)-5-methylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with altered functional groups, such as the reduction of the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(benzyloxy)-5-methylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid derivatives.
Industry: It can be used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl 6-(benzyloxy)-5-methylnicotinate involves its interaction with molecular targets such as nicotinic acid receptors. The benzyloxy group may enhance binding affinity and specificity, leading to potential therapeutic effects. The compound may also modulate signaling pathways associated with nicotinic acid receptors, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Methyl nicotinate: Lacks the benzyloxy and methyl groups, resulting in different chemical properties and biological activities.
Ethyl 6-(benzyloxy)-5-methylnicotinate: Similar structure but with an ethyl ester group instead of a methyl ester, which may affect its reactivity and applications.
6-(Benzyloxy)-5-methylnicotinic acid: The acid form of the compound, which can be used as a precursor in the synthesis of the ester.
Uniqueness: Methyl 6-(benzyloxy)-5-methylnicotinate is unique due to the presence of both benzyloxy and methyl groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C15H15NO3 |
|---|---|
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
methyl 5-methyl-6-phenylmethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C15H15NO3/c1-11-8-13(15(17)18-2)9-16-14(11)19-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
UOTLZIKKYYQCSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1OCC2=CC=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


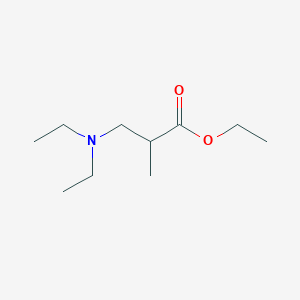
![2-(4-Chlorophenyl)-7-ethoxy-5-(4-nitrophenyl)-3H-benzo[e][1,2,4]triazepine](/img/structure/B13001204.png)
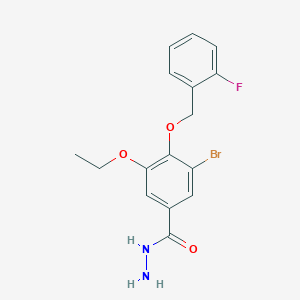

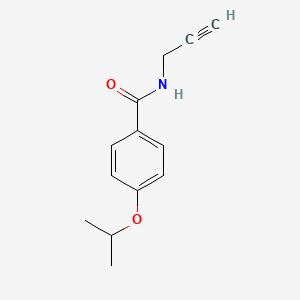
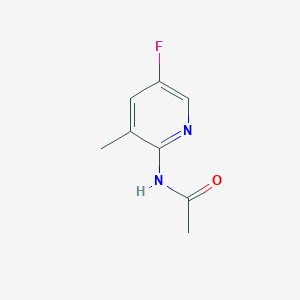
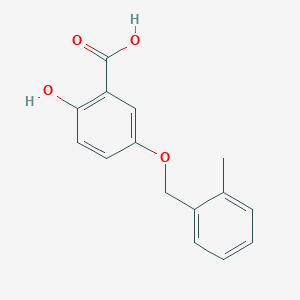
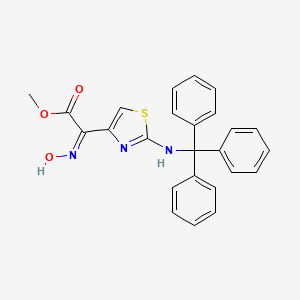

![5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B13001251.png)
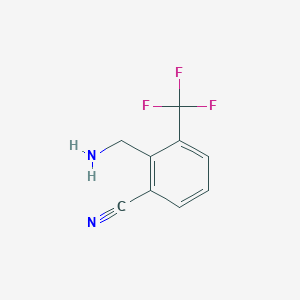
![6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13001279.png)
